Mirodenafil
Overview
Description
Mirodenafil is a phosphodiesterase type 5 inhibitor, which is primarily used for the treatment of erectile dysfunction. It belongs to the same class of drugs as sildenafil, tadalafil, vardenafil, and avanafil. This compound was developed by SK Chemicals Life Science and is marketed in South Korea under the trade name Mvix .
Mechanism of Action
Target of Action
Mirodenafil primarily targets the enzyme phosphodiesterase type 5 (PDE5), which is found in the smooth muscle cells lining the blood vessels of the corpus cavernosum in the penis, as well as in other parts of the body .
Mode of Action
this compound inhibits PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in relaxation of the smooth muscle cells, thereby enhancing blood flow .
Biochemical Pathways
this compound affects several biochemical pathways. It modulates the cGMP/PKG/CREB signaling pathway, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) transcriptional activity, and the Wnt/β-catenin signaling . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
The pharmacokinetics of this compound and its metabolite, SK3541, are dose-dependent due to the saturable hepatic metabolism of this compound . Hepatic CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 are involved in the metabolism of both this compound and SK3541 . The Tmax and t1/2 values of this compound are 1.25 and 2.5 hours, respectively .
Result of Action
this compound has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease. In the context of erectile dysfunction, this compound helps to relax the smooth muscles and increase blood flow, thereby improving erectile function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of alcohol can influence the hemodynamic effects and pharmacokinetic properties of this compound . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism.
Biochemical Analysis
Biochemical Properties
Mirodenafil functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This biochemical property is crucial for its role in treating erectile dysfunction . Additionally, this compound interacts with other biomolecules such as cyclic adenosine monophosphate (cAMP) and protein kinase G (PKG), further influencing cellular signaling pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In neuronal cells, it modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) pathway, which is essential for cognitive functions. This compound also affects the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation . Furthermore, this compound has been observed to reduce amyloid-β and phosphorylated tau burdens in Alzheimer’s disease models, indicating its potential in neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the catalytic site of PDE5, thereby inhibiting its activity. This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP within cells. The elevated cGMP levels activate PKG, which in turn phosphorylates various target proteins, leading to smooth muscle relaxation and vasodilation . Additionally, this compound influences gene expression by modulating the activity of transcription factors such as CREB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with minimal degradation . Long-term studies in vitro and in vivo have demonstrated sustained efficacy in improving erectile function and cognitive behavior, with no significant adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve cognitive function and reduce amyloid-β levels in Alzheimer’s disease models . At higher doses, there may be potential toxic effects, including hypotension and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted through the kidneys. The metabolic pathways of this compound involve hydroxylation and demethylation reactions, which convert the parent compound into more water-soluble forms for excretion . These metabolic processes are essential for the drug’s clearance from the body.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the corpus cavernosum and the brain . This compound interacts with transport proteins and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with specific biomolecules. In neuronal cells, this compound has been shown to inhibit the nuclear localization of glucocorticoid receptor (GR) dimers, thereby modulating gene expression . This subcellular targeting is crucial for its therapeutic effects in neurocognitive disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mirodenafil involves several steps, starting from the preparation of the core pyrrolo[3,2-d]pyrimidin-4-one structure. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidin-4-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chloride derivatives.
Attachment of the piperazine ring: The piperazine ring is attached through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Mirodenafil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are used in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as SK3541 and SK3544, which are formed through oxidation and reduction reactions .
Scientific Research Applications
Mirodenafil has several scientific research applications, including:
Chemistry: Used as a model compound for studying phosphodiesterase type 5 inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used for the treatment of erectile dysfunction.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Mirodenafil is compared with other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, and avanafil. While all these compounds share a similar mechanism of action, this compound has unique properties, including:
Higher selectivity for phosphodiesterase type 5: This may result in fewer side effects.
Faster onset of action: this compound may act more quickly compared to some other inhibitors.
Longer duration of action: It may provide longer-lasting effects.
List of Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
- Avanafil
Properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFNYMSCFYZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881265 | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862189-95-5 | |
Record name | Mirodenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mirodenafil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mirodenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11792 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mirodenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Mirodenafil?
A: this compound is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). [, ]
Q2: How does this compound interact with its target?
A: this compound binds to the catalytic site of PDE5, preventing the degradation of cGMP. [, , ] This inhibition leads to increased levels of cGMP within the corpus cavernosum. []
Q3: What are the downstream effects of PDE5 inhibition by this compound?
A: Elevated cGMP levels promote smooth muscle relaxation in the corpus cavernosum, facilitating increased blood flow and ultimately leading to penile erection. []
Q4: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C28H34N6O4 and a molecular weight of 518.61 g/mol. [, ]
Q5: Is there spectroscopic data available for this compound?
A: While the provided research papers primarily focus on the pharmacological aspects, spectroscopic data is crucial for structural elucidation. A study utilized Gas Chromatography coupled with Mass Spectrometry (GC-MS) for identification. [] Further investigation into databases specializing in spectroscopic data is recommended for detailed information.
Q6: How does the formulation of this compound affect its stability and performance?
A: Research indicates that this compound's stability and performance can be influenced by its formulation. One study specifically explored the use of an orally dissolving film (ODF) containing this compound. [] This formulation aimed to enhance patient convenience and potentially improve bioavailability compared to traditional tablets.
Q7: Does this compound possess any catalytic properties?
A: this compound acts as an enzyme inhibitor rather than a catalyst. It exerts its therapeutic effect by blocking the enzymatic activity of PDE5, preventing the breakdown of cGMP. [, , ]
Q8: Have computational methods been employed in this compound research?
A8: While the provided papers mainly focus on experimental studies, computational chemistry plays a crucial role in drug discovery. Investigating databases for information on simulated this compound interactions with PDE5 or QSAR models developed for this compound or similar PDE5 inhibitors would be beneficial.
Q9: What is the stability profile of this compound under different storage conditions?
A9: The provided papers mainly focus on the pharmacological effects of this compound. Assessing its stability under various conditions like temperature, humidity, and light exposure requires further investigation.
Q10: Are there specific formulation strategies employed to enhance this compound's solubility or bioavailability?
A: One study investigated the pharmacokinetic profile of this compound in both its free base and hydrochloride salt forms in rats. [] Additionally, the development of an orodispersible film formulation (ODF) aimed to potentially improve patient convenience and bioavailability. []
Q11: How is this compound absorbed and distributed in the body?
A: Research in rats reveals that this compound undergoes significant first-pass metabolism, with both hepatic and gastrointestinal first-pass effects playing a role. [] The absolute oral bioavailability (F value) in rats was found to be approximately 29.4%. []
Q12: What are the primary metabolic pathways of this compound?
A: Studies in rats indicate that hepatic cytochrome P450 (CYP) enzymes, specifically CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2, are responsible for the metabolism of both this compound and its active metabolite, SK3541. [] Further research identified CYP3A4 as the major enzyme and CYP2C8 as a minor enzyme involved in this compound N-dealkylation in humans. []
Q13: How is this compound eliminated from the body?
A: While the provided papers don't explicitly describe the elimination routes, one study highlights the importance of non-renal clearance (Clnr) for this compound elimination in rats. [] This suggests a significant role of metabolism and biliary excretion in its elimination.
Q14: Does the presence of renal impairment affect the pharmacokinetics of this compound?
A: A study investigated the impact of severe renal impairment on this compound's pharmacokinetics in Korean male volunteers. [] It concluded that a single 50 mg oral dose of this compound was well-tolerated, and while clearance was slightly lower in those with severe renal impairment, the overall exposure (AUC0-t) remained similar to healthy individuals. []
Q15: Are there any known drug interactions with this compound?
A: Research suggests that co-administration of this compound with potent CYP3A4 inducers or inhibitors could potentially alter the plasma concentrations of this compound and its N-dealkylated metabolite. [] One study specifically mentions rifampin, a potent inducer of CYP enzymes, as a potential source of interaction that could reduce the therapeutic response to this compound. []
Q16: How does this compound's pharmacokinetic profile differ in individuals with diabetes mellitus?
A: Research in streptozotocin-induced diabetic rats showed a significantly smaller AUC of this compound after intravenous administration compared to control rats. [] This difference is attributed to a faster hepatic clearance in diabetic rats, potentially due to altered CYP enzyme expression and hepatic blood flow. []
Q17: Does hypertension influence the pharmacokinetic properties of this compound?
A: A study compared this compound's pharmacokinetics in spontaneously hypertensive rats (SHRs) and deoxycorticosterone acetate-salt-induced hypertensive rats (DOCA-salt rats) to their respective normotensive controls. [] Results showed variations in clearance and AUC between hypertensive and control groups, with distinct differences observed between SHR and DOCA-salt models. [] These findings suggest a potential influence of hypertension on this compound's pharmacokinetics, possibly related to differences in blood pressure regulation and vascular function. []
Q18: What in vitro models have been used to study the effects of this compound?
A: Research utilized isolated rat corpus cavernosum to demonstrate the ability of this compound to enhance nitric oxide (NO)-induced relaxation. [] This effect was significantly more pronounced in tissues from animals with acute spinal cord injury, suggesting potential therapeutic benefit in this patient population. []
Q19: What animal models have been used to evaluate the efficacy of this compound?
A19: Several animal models have been employed to assess this compound's effects:
- Rabbit Model of Acute Spinal Cord Injury: This model demonstrated the efficacy of orally administered this compound in inducing penile erections in rabbits with spinal cord transection or ischemic-reperfusion injury. [] Results showed a faster onset of erectile activity with this compound compared to sildenafil citrate. []
- Rat Model of Chronic Bladder Ischemia: This study highlighted the protective effect of this compound against bladder dysfunction induced by chronic bladder ischemia. [] Daily this compound treatment improved bladder function parameters and attenuated histological changes in the bladder wall, indicating a potential therapeutic role in bladder dysfunction associated with ischemia. []
- Rat Model of Chronic Bladder Outlet Obstruction: Research using this model examined the impact of this compound on bladder function in female rats. [] Findings revealed that this compound treatment increased bladder contraction intervals, suggesting a potential benefit in managing bladder overactivity associated with BOO. []
Q20: Have there been any clinical trials conducted to evaluate the efficacy and safety of this compound in humans?
A20: Multiple clinical trials have investigated the use of this compound in humans:
- Multicenter, Randomized, Double-Blind, Placebo-Controlled Trials in Korean Men: These trials demonstrated the efficacy and safety of this compound in a broad range of Korean men with ED of varying etiologies, severities, and ages. [, , ] this compound significantly improved erectile function, as measured by the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP) questionnaires, with a favorable safety profile. [, , ]
- Open-Label Study in Mexican Men with ED: This study indicated the safety and efficacy of this compound in Mexican men with ED. [] Oral this compound administration led to significant improvements in successful intercourse attempts and patient-reported outcomes like sexual satisfaction and mood. []
- Clinical Trial in Korean Men with Diabetes and ED: This study specifically evaluated this compound's efficacy in treating ED in diabetic men, a population often considered challenging to treat. [] Results showed significant improvements in erectile function and patient-reported outcomes with this compound, suggesting its potential as a valuable treatment option for this specific patient group. []
Q21: How does this compound compare to other PDE5 inhibitors in terms of efficacy, safety, and pharmacokinetic properties?
A21: Several studies compare this compound to other PDE5 inhibitors:
- Comparison to Sildenafil in a Rabbit Model: In a rabbit model of acute spinal cord injury, this compound demonstrated a faster onset of erectile activity compared to sildenafil citrate. []
- Meta-analysis of Clinical Trials: A meta-analysis of three clinical trials concluded that this compound is an effective and well-tolerated treatment for ED. [] While direct head-to-head comparisons were limited in the provided research, this meta-analysis supports the efficacy of this compound in a similar manner to other established PDE5 inhibitors.
Q22: What are some essential tools and resources for conducting research on this compound and similar compounds?
A22: Essential resources include:
Q23: Where does this compound fit within the historical development of PDE5 inhibitors?
A: this compound, first launched in Korea in 2007, [, ] belongs to a second generation of PDE5 inhibitors developed after the success of sildenafil. [] The development of this compound reflects the ongoing efforts in pharmaceutical research to create PDE5 inhibitors with improved pharmacological profiles.
Q24: Are there any potential applications of this compound beyond the treatment of erectile dysfunction?
A24: Several studies suggest potential applications of this compound in areas beyond ED:
- Bladder Dysfunction: Research highlights the protective effects of this compound against bladder dysfunction in animal models of chronic bladder ischemia [] and partial bladder outlet obstruction. [] These findings indicate a potential therapeutic role for this compound in managing certain types of bladder dysfunction.
- Skin Fibrosis: A study demonstrated that this compound ameliorated skin fibrosis in a bleomycin-induced mouse model of systemic sclerosis. [] This research suggests a possible therapeutic benefit of this compound in fibrotic diseases.
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